8-(5-ethylpyrimidin-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(5-ethylpyrimidin-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a complex organic compound known for its unique structure and significant applications in various fields. This compound belongs to the class of azaspiro compounds, characterized by a spiro-connected bicyclic system containing nitrogen atoms. It is structurally related to buspirone, a well-known anxiolytic drug.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(5-ethylpyrimidin-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps, starting from readily available raw materials. One common method involves the chlorination and cyclization condensation reaction of diethanolamine to form the key intermediate, 1-(2-pyrimidinyl) piperazine . This intermediate is then coupled with a substituted imide or anhydride and a four-carbon aliphatic chain through N-alkylation reactions . The overall yield of this synthesis can be optimized by adjusting reaction conditions such as temperature, solvent, and reaction time.
Industrial Production Methods
Industrial production of this compound often employs a one-pot synthesis approach to enhance efficiency and yield. The key intermediate, 1-(2-pyrimidinyl) piperazine, is synthesized in high yield through chlorination and cyclization condensation reactions . The final product is obtained by coupling this intermediate with other fragments under mild reaction conditions, ensuring a high overall yield and convenient operation .
Chemical Reactions Analysis
Types of Reactions
8-(5-ethylpyrimidin-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents and conditions used.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and halides. Reaction conditions vary based on the desired product, but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.
Scientific Research Applications
8-(5-ethylpyrimidin-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including interactions with enzymes and receptors.
Mechanism of Action
The mechanism of action of 8-(5-ethylpyrimidin-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets, such as serotonin receptors. By binding to these receptors, the compound can mimic the effects of serotonin, leading to anxiolytic and sedative effects . Additionally, it may inhibit certain enzymes, further contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
Buspirone: Structurally similar, buspirone is an anxiolytic drug with a similar spiro-connected bicyclic system.
8-[4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]butyl]-8-azaspiro[4.5]decane-7,9-dione: Another related compound with similar structural features.
Uniqueness
8-(5-ethylpyrimidin-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione stands out due to its specific substitution pattern and the presence of the ethylpyrimidinyl group, which may confer unique biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
8-(5-ethylpyrimidin-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2/c1-2-9-7-14-11(15-8-9)18-5-3-13(4-6-18)10(19)16-12(20)17-13/h7-8H,2-6H2,1H3,(H2,16,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWBPSTWHARHLSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)N2CCC3(CC2)C(=O)NC(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.